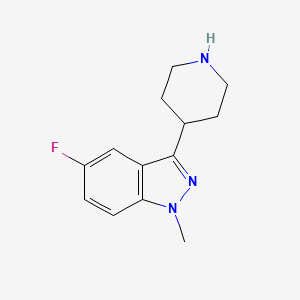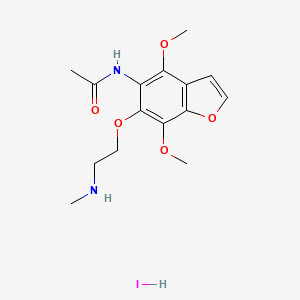
Dibutylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylphenol, specifically 2,6-Di-tert-butylphenol, is an organic compound with the structural formula C14H22O. This colorless solid is an alkylated phenol and is widely used industrially as a UV stabilizer and antioxidant for hydrocarbon-based products ranging from petrochemicals to plastics . It is particularly noted for its ability to prevent gumming in aviation fuels .
Métodos De Preparación
Dibutylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminium phenoxide . The reaction can be represented as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
In this way, approximately 2.5 million kilograms per year are produced . Another method involves the alkylation of phenol or 2-tert-butylphenol with isobutene in the presence of aluminium tris-(phenolate) catalyst at temperatures between 100 and 125°C and pressures up to 25 bar .
Análisis De Reacciones Químicas
Dibutylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution reagents: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major products formed from these reactions include quinones, alcohols, and various substituted phenols .
Aplicaciones Científicas De Investigación
Dibutylphenol has a wide range of scientific research applications:
Biology: It has been studied for its antioxidative properties and its ability to scavenge free radicals.
Medicine: It is used in the synthesis of pharmaceutical compounds such as CGP-7930, probucol, and nicanartine.
Industry: It is used as an antioxidant in fuels, lubricants, and polymers.
Mecanismo De Acción
Dibutylphenol exerts its effects primarily through its antioxidative properties. It acts as a radical scavenger, inhibiting the oxidation process by donating a hydrogen atom, thus competing with the formation of another polymer according to the peroxy radical mechanism . This mechanism is crucial in preventing the degradation of materials exposed to light, heat, and oxygen.
Comparación Con Compuestos Similares
Dibutylphenol can be compared with other similar compounds such as:
Butylated hydroxytoluene (BHT): Another widely used antioxidant in food, cosmetics, and industrial applications.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant in rubber and some plastics.
Para tertiary butyl phenol: Used in the production of resins and as a stabilizer in various applications.
This compound is unique due to its high thermal stability and effectiveness as an antioxidant, making it particularly valuable in applications requiring long-term stability and resistance to oxidative degradation .
Propiedades
Número CAS |
26967-68-0 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2,3-dibutylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-8-12-9-7-11-14(15)13(12)10-6-4-2/h7,9,11,15H,3-6,8,10H2,1-2H3 |
Clave InChI |
NSENZNPLAVRFMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=CC=C1)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


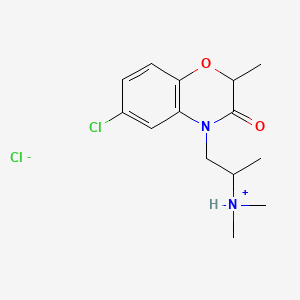
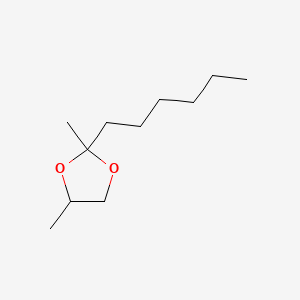
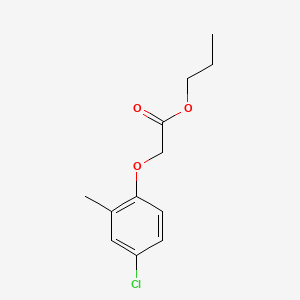
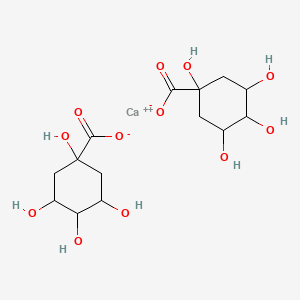

![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
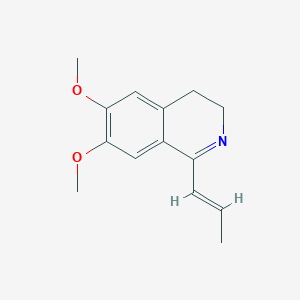
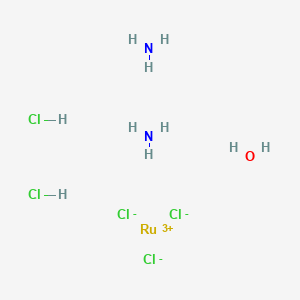
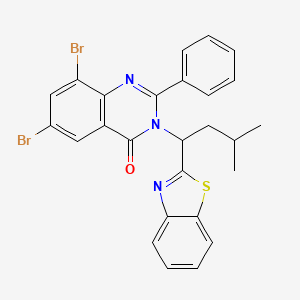
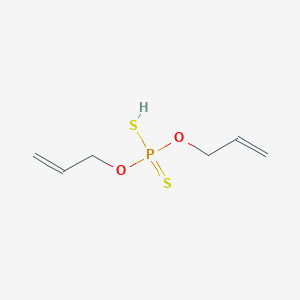
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
